m-PEG5-Ms

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-Ms involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified through techniques such as column chromatography to achieve high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely . The purification process may involve additional steps such as crystallization or distillation to ensure the product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG5-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group . This allows the compound to react with various nucleophiles, including amines and thiols, to form stable covalent bonds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to prevent degradation of the product .

Major Products: The major products formed from reactions with this compound are PEGylated compounds, which have increased solubility and stability in aqueous media . These products are often used in the synthesis of ADCs and PROTACs .

Aplicaciones Científicas De Investigación

m-PEG5-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a linker in the synthesis of complex molecules such as ADCs and PROTACs . These linkers play a crucial role in connecting the active drug molecules to antibodies or other targeting moieties .

Biology: In biological research, this compound is used to modify proteins and peptides to improve their solubility and stability .

Medicine: In medicine, this compound is used in the development of targeted therapies such as ADCs . These therapies are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing the side effects on healthy tissues .

Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including pharmaceuticals, cosmetics, and personal care products .

Mecanismo De Acción

The mechanism of action of m-PEG5-Ms involves its role as a linker in the synthesis of ADCs and PROTACs . In ADCs, this compound connects the cytotoxic drug to the antibody, allowing the drug to be delivered specifically to cancer cells . In PROTACs, this compound links the target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein through the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

m-PEG5-Ms is unique due to its specific structure and properties, which make it an effective linker in the synthesis of ADCs and PROTACs . Similar compounds include other PEG-based linkers such as m-PEG4-Ms and m-PEG6-Ms, which differ in the length of the PEG chain . These compounds share similar properties but may have different applications depending on the specific requirements of the synthesis .

Actividad Biológica

m-PEG5-Ms, or methoxy poly(ethylene glycol) with a methanesulfonyl group, is a specialized compound primarily used as a linker in bioconjugation applications. Its hydrophilic polyethylene glycol (PEG) backbone enhances solubility in aqueous environments, making it particularly valuable in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

The biological activity of this compound is largely attributed to its unique structural components:

- Hydrophilicity : The PEG chain significantly improves the solubility of conjugated compounds, facilitating their interaction with biological targets.

- Reactivity : The methanesulfonyl group allows for nucleophilic substitution reactions with primary amines and other nucleophiles. This reactivity is crucial for synthesizing PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs) .

- Biocompatibility : PEG derivatives are generally well-tolerated in biological systems, which is essential for in vivo applications .

Applications

This compound is utilized in various fields, including:

- Drug Delivery : Enhancing the efficacy and specificity of drug delivery systems by linking therapeutic agents to targeting moieties.

- Bioconjugation : Serving as a linker in the development of PROTACs and ADCs, where it improves circulation time and reduces immunogenicity .

- Research Tools : Facilitating binding studies between drugs and their targets, optimizing drug conjugate designs to maximize efficacy while minimizing side effects .

Comparative Analysis

To understand the unique features of this compound compared to other PEG derivatives, the following table highlights key characteristics:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| m-PEG4-acid | PEG with a carboxylic acid group | Useful for forming stable amide bonds |

| m-PEG6-Ms | PEG with six ethylene glycol units | Increased hydrophilicity and solubility |

| This compound | PEG with a terminal methanesulfonyl group | Selective reactions not available with other PEG derivatives |

Case Studies

Several studies illustrate the application and effectiveness of this compound in drug delivery systems:

-

Antibody-Drug Conjugates (ADCs) :

- A study demonstrated that ADCs utilizing this compound as a linker showed enhanced targeting capabilities towards cancer cells while minimizing off-target effects. The hydrophilicity contributed to prolonged circulation time in vivo, leading to improved therapeutic outcomes .

-

PROTAC Development :

- In research focused on PROTACs, this compound was employed to connect targeting ligands with degradation tags effectively. The resulting compounds exhibited significant biological activity against target proteins, showcasing the potential for targeted protein degradation therapies .

-

Stability Studies :

- Interaction studies have shown that this compound maintains stability in various biological environments, which is crucial for optimizing drug conjugates. This stability ensures that therapeutic agents remain intact until they reach their target site .

Propiedades

IUPAC Name |

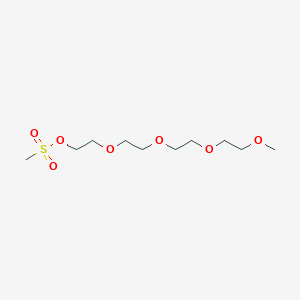

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMYCEJMFZMVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219106 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130955-37-2 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130955-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.